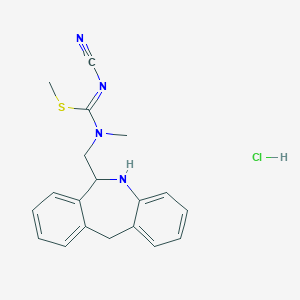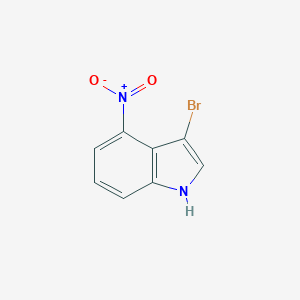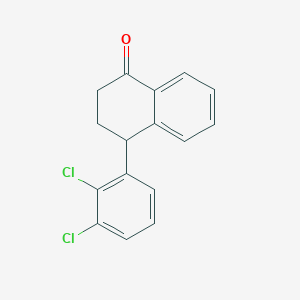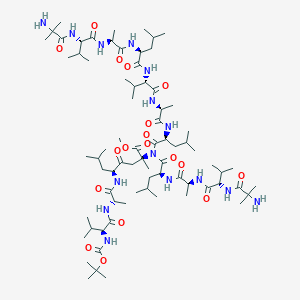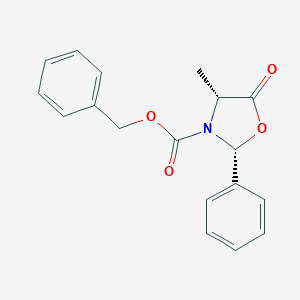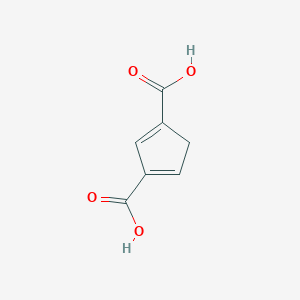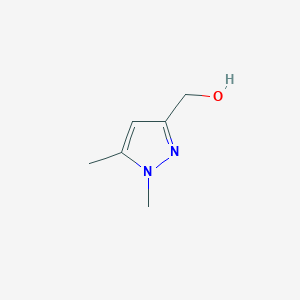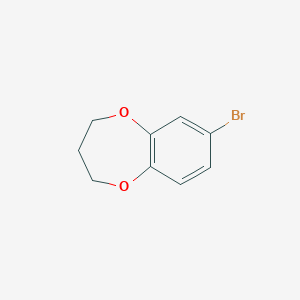
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Vue d'ensemble
Description
“7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” is 1S/C9H9BrO2/c10-7-2-3-8-9 (6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” is a clear colorless to yellow liquid . The compound is typically stored at room temperature .
Applications De Recherche Scientifique
Palladium-Catalyzed Synthesis and Biological Properties
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine derivatives have been synthesized through palladium-catalyzed processes, revealing significant biological activities. For instance, these compounds have shown to possess adrenergic stimulant properties and bronchial dilator activity, highlighting their potential in treating respiratory conditions. Additionally, their antifungal properties, as seen in strobilurins I and K derivatives, demonstrate the chemical's applicability in developing new antifungal agents (Damez, Labrosse, Lhoste, & Sinou, 2001).
Local Anesthetic Activity
Derivatives of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine have been explored for their local anesthetic effects. The synthesis of 1-amino-2-phenylethyl derivatives has been achieved, showing promise in local anesthetic applications. This research opens pathways for the development of new anesthetic agents with potentially improved profiles (Daukshas et al., 1989).
Affinity Toward CNS Receptors
The condensation of certain 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine derivatives with aromatic aldehydes has resulted in compounds with notable affinity towards central nervous system (CNS) benzodiazepine receptors. Such findings indicate the potential of these compounds in developing new therapeutic agents targeting CNS disorders (Pavlovsky et al., 2007).
CCR5 Antagonist for HIV Therapy
Research has also focused on the synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine derivatives as CCR5 antagonists, which are critical in the context of HIV therapy. An orally active CCR5 antagonist has been developed, showcasing the role of these compounds in advancing treatments for HIV infection (Ikemoto et al., 2005).
Anti-inflammatory Activity
The anti-inflammatory properties of new 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones have been identified, contributing to the search for compounds combining anti-inflammatory activity with low toxicity. Such research is vital for developing safer anti-inflammatory medications (Labanauskas et al., 2001).
Safety And Hazards
The safety information for “7-bromo-3,4-dihydro-2H-1,5-benzodioxepine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCHNKNSOZJHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380041 | |
| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
CAS RN |
147644-11-9 | |
| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

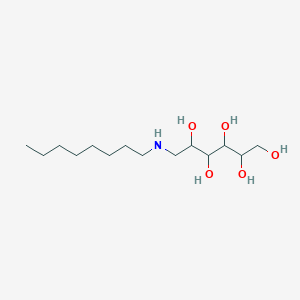
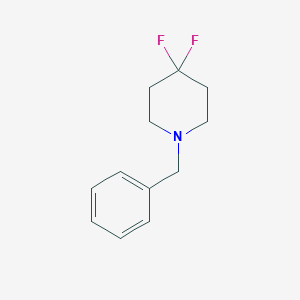
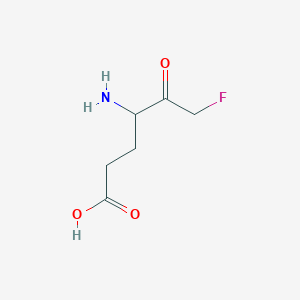
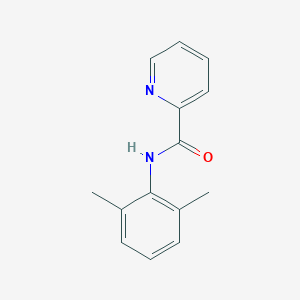
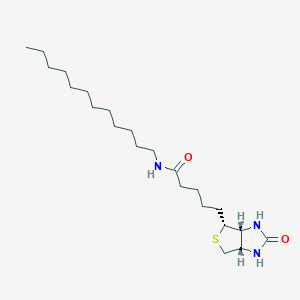
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
